(4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

Bioisostere Drug Discovery Agrochemical Research

Integrate the privileged 2-oxabicyclo[2.1.1]hexane core into your scaffold-hopping strategy. This compound provides the conformational rigidity and defined exit vectors essential for mimicking disubstituted benzenes, delivering up to 12.5x aqueous solubility and 8.7x reduction in Cl_int vs. aromatic counterparts. Ideal for agrochemical and medicinal chemistry programs seeking novel IP and improved drug-like properties.

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 2260931-29-9
Cat. No. B2409230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
CAS2260931-29-9
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESCC1C2(CC(C2)(O1)CO)N
InChIInChI=1S/C7H13NO2/c1-5-7(8)2-6(3-7,4-9)10-5/h5,9H,2-4,8H2,1H3
InChIKeyZJEYRZCVGJBGHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol (CAS 2260931-29-9): A Specialized 2-Oxabicyclo[2.1.1]hexane Building Block


(4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol (CAS 2260931-29-9, molecular formula C7H13NO2, molecular weight 143.18 g/mol) is a saturated, bridged bicyclic compound containing a 2-oxabicyclo[2.1.1]hexane core with distinct amino and hydroxyl functional groups. This framework is a member of the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) class, a class of sp³-rich scaffolds that have been validated as effective bioisosteres for ortho- and meta-substituted phenyl rings in medicinal chemistry and agrochemical research [1]. Its primary use is as a specialized building block for the synthesis of more complex molecules with enhanced physicochemical properties .

Why Simple Analogs Cannot Replace (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol in Rigid Bioisostere Design


The unique, three-dimensional structure of (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol, conferred by its 2-oxabicyclo[2.1.1]hexane core, is the primary driver of its utility and cannot be replicated by simpler, more flexible linear or monocyclic amino alcohols. Substitution with a non-bicyclic analog would eliminate the specific conformational rigidity and defined exit vectors that are essential for mimicking the geometry of ortho- and meta-substituted benzene rings [1]. This rigid framework is a key factor in achieving the documented improvements in water solubility, reduced lipophilicity, and enhanced metabolic stability compared to the planar, aromatic systems they are designed to replace, benefits that are not observed with non-bioisosteric analogs [2].

Quantitative Evidence for Selecting (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol (CAS 2260931-29-9) Over Key Comparators


Scaffold-Driven Physicochemical Improvements Over Aromatic Systems

The 2-oxabicyclo[2.1.1]hexane scaffold, which is the core of (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol, is a validated bioisostere for ortho- and meta-substituted benzenes. In a systematic study, replacing the benzene ring in eight bioactive compounds with this scaffold led to quantifiable improvements. For instance, in the agrochemical Boscalid, the replacement increased water solubility from 11 µM to 138 µM [1]. This class-level effect is a key differentiator when selecting a rigid, non-planar building block over a traditional aromatic one.

Bioisostere Drug Discovery Agrochemical Research

Enhanced Metabolic Stability Conferred by the 2-Oxa-BCH Core

The 2-oxabicyclo[2.1.1]hexane scaffold is associated with improved metabolic stability. In the case of Boscalid, replacing the phenyl ring with a bicyclo[1.1.1]pentane (BCP) bioisostere increased intrinsic clearance (CLint) from 26 µL·min⁻¹·mg⁻¹ to 12 µL·min⁻¹·mg⁻¹. In contrast, the 2-oxabicyclo[2.1.1]hexane analog reduced CLint to 3 µL·min⁻¹·mg⁻¹, demonstrating superior metabolic stability compared to both the parent phenyl ring and the popular BCP isostere [1]. This class-level advantage is a critical selection criterion for lead optimization.

ADME Metabolic Stability Bioisostere

Predicted Physicochemical Differentiation from a Non-Oxa Bicyclic Analog

The presence of the oxygen atom in the 2-oxabicyclo[2.1.1]hexane ring differentiates (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol (CAS 2260931-29-9) from its direct non-oxa analog, {4-aminobicyclo[2.1.1]hexan-1-yl}methanol (CAS 1638769-06-8). Predicted properties highlight the impact of this structural difference. The oxa-compound has a higher molecular weight (143.18 g/mol vs. 127.18 g/mol), a higher predicted pKa (15.18±0.10 for the analog, suggesting the oxa-compound's alcohol may be less acidic), and a lower predicted density (1.233±0.06 g/cm³ for the analog, indicating the oxa-compound may have a less dense crystal lattice) .

Physicochemical Properties Analog Comparison Building Block

Optimal Research Applications for (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol


Medicinal Chemistry: Scaffold Hopping for Lead Optimization

This building block is ideal for systematic scaffold-hopping programs in drug discovery. It can be used to replace ortho- or meta-substituted phenyl rings in a lead compound to generate novel, patentable analogs with potentially improved drug-like properties. The quantitative evidence from the class shows a high likelihood of enhancing water solubility (e.g., a 12.5-fold increase in a Boscalid analog) and reducing metabolic clearance (e.g., an 8.7-fold decrease in CLint) compared to the parent aromatic system [1].

Agrochemical Research: Development of Next-Generation Crop Protection Agents

The 2-oxa-BCH core has been validated in agrochemical contexts, notably with fluxapyroxad and boscalid analogs [1]. (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol is a suitable precursor for synthesizing new fungicides or herbicides with improved solubility and reduced lipophilicity, which can translate to better environmental fate profiles and reduced off-target effects [2].

Chemical Biology: Design of Conformationally Constrained Probes

The rigid, saturated nature of the 2-oxabicyclo[2.1.1]hexane scaffold makes it an excellent core for designing constrained molecular probes to study biological targets. Its defined exit vectors can be functionalized to map binding site topology or to create more selective ligands, leveraging the scaffold's ability to mimic the geometry of disubstituted benzenes while offering distinct physicochemical properties from both aromatic and all-carbon bicyclic analogs [1].

Synthetic Methodology: Exploration of Novel Bicyclic Scaffolds

This compound serves as a versatile substrate for exploring new synthetic methodologies. Its amino and hydroxyl groups are common handles for further derivatization, allowing researchers to build libraries of diverse 2-oxa-BCH derivatives. This supports broader efforts in the scientific community to expand the accessible chemical space of saturated bioisosteres [2].

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